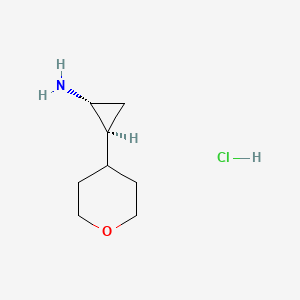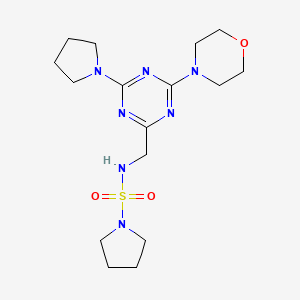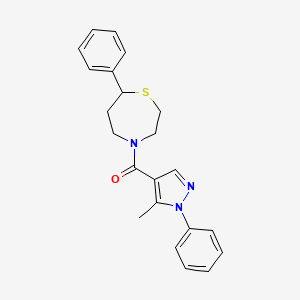
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide, also known as AQ-II, is a compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Quinoxaline Derivatives: A Spectrum of Applications
1. Biological and Pharmacological Significance Quinoxaline derivatives exhibit a broad spectrum of biological activities. They have been identified as having antimicrobial, antitumor, anticancer, and anti-inflammatory properties among others. The structural versatility of quinoxalines allows for the synthesis of compounds with targeted biological activities, making them valuable in the development of new therapeutic agents (Pereira et al., 2015).
2. Antimicrobial and Antitubercular Activities Quinoxaline derivatives are known for their potent antimicrobial activities. Modifications to the quinoxaline structure have resulted in compounds that are effective against a wide variety of bacterial and fungal pathogens. This has significant implications for the development of new antibiotics and antifungal agents in an era of increasing antimicrobial resistance (Swain, Paidesetty, & Padhy, 2017).
3. Anticancer and Antitumor Properties Quinoxaline derivatives have also shown promising anticancer and antitumor activities. The ability to modify the quinoxaline core structure enables the synthesis of derivatives that can target specific cancer cell lines or tumor types, offering potential pathways for the development of novel oncology treatments (Dey, Al Kobaisi, & Bhosale, 2018).
4. Chemical Sensors and Dyes Beyond pharmacological applications, quinoxaline derivatives have been explored as chemical sensors and dyes. Their structural properties allow for the development of sensitive and selective sensors for various ions and molecules, which can be utilized in environmental monitoring, diagnostic assays, and chemical analysis (Segura, Juárez, Ramos, & Seoane, 2015).
5. Material Science and Nanotechnology The rigid and planar structure of quinoxalines, combined with their electronic properties, makes them suitable candidates for applications in material science and nanotechnology. They have been used in the design of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells (Fouillaud, Venkatachalam, Girard-Valenciennes, Caro, & Dufossé, 2016).
properties
IUPAC Name |
2-cyano-2-[3-(diethylamino)quinoxalin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-3-28(4-2)22-21(26-19-12-8-9-13-20(19)27-22)18(16-24)23(29)25-15-14-17-10-6-5-7-11-17/h5-13,18H,3-4,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGXVBKISZCSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1C(C#N)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2574763.png)
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574764.png)

![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)


![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)
![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)
